REACTION_CXSMILES
|
C[N:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([N+]([O-])=O)[C:3]1=O.[C:15]1(=O)[CH2:20]CC[CH2:17][CH2:16]1.N>CO>[N+:8]([C:6]1[CH:7]=[N:2][C:3]2[CH2:20][CH2:15][CH2:16][CH2:17][C:4]=2[CH:5]=1)([O-:10])=[O:9]
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
CN1C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate
|
Type
|
CUSTOM
|
Details
|
chromatographed over silica gel (eluent: 90:10 v/v ethyl acetate-hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=NC=2CCCCC2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.02 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |